4-(2-Bromoethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

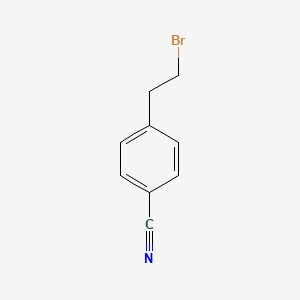

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNRGWOWXNCGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512333 | |

| Record name | 4-(2-Bromoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72054-56-9 | |

| Record name | 4-(2-Bromoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(2-Bromoethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-(2-Bromoethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document provides a comprehensive overview of the most common synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a valuable bifunctional molecule featuring a reactive bromoethyl group and a versatile nitrile moiety on a benzene ring.[1] This unique structure makes it an important building block in organic synthesis, particularly in the construction of complex molecular architectures for medicinal chemistry and materials science. Its application as a linker in Proteolysis Targeting Chimeras (PROTACs) has further highlighted its significance in modern drug discovery. This guide focuses on the most practical and efficient laboratory-scale synthesis of this compound, primarily through the bromination of 4-(2-hydroxyethyl)benzonitrile.

Primary Synthesis Pathway: Bromination of 4-(2-hydroxyethyl)benzonitrile

The most direct and widely employed method for the synthesis of this compound is the substitution of the hydroxyl group in 4-(2-hydroxyethyl)benzonitrile with a bromine atom. This transformation can be achieved using various brominating agents. Two of the most common and effective methods are detailed below: reaction with phosphorus tribromide (PBr₃) and the Appel reaction.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Physical and Spectroscopic Data of Reactants and Products

A summary of the key physical and spectroscopic data for the starting material and the final product is presented in Table 1.

Table 1: Physical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 4-(2-hydroxyethyl)benzonitrile | C₉H₉NO | 147.17 | 51[2][3] | 116-118 @ 0.5 mmHg[4] | 7.62 (d, 2H), 7.35 (d, 2H), 3.92 (t, 2H), 2.91 (t, 2H), 1.75 (s, 1H) | 144.1, 132.4, 129.6, 119.0, 111.2, 62.9, 38.7 |

| This compound | C₉H₈BrN | 210.07 | solid | Not available | 7.63 (d, 2H), 7.36 (d, 2H), 3.68 (t, 2H), 3.23 (t, 2H) | 143.2, 132.5, 130.0, 118.7, 111.8, 38.5, 32.1 |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method A: Bromination using Phosphorus Tribromide (PBr₃)

This method is a classic and effective way to convert primary alcohols to alkyl bromides.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis using PBr₃.

Detailed Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(2-hydroxyethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of alcohol).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Table 2: Reagents and Conditions for PBr₃ Method

| Reagent/Parameter | Molar Equivalent | Notes |

| 4-(2-hydroxyethyl)benzonitrile | 1.0 | Starting material |

| Phosphorus Tribromide (PBr₃) | 0.4 | Added dropwise at 0 °C |

| Dichloromethane (DCM) | - | Anhydrous solvent |

| Temperature | 0 °C to Room Temp. | Controlled addition at low temperature |

| Reaction Time | 3-5 hours | Monitored by TLC |

| Expected Yield | >80% | Based on similar reactions |

Method B: The Appel Reaction

The Appel reaction provides a mild alternative for the conversion of alcohols to alkyl halides using a combination of a phosphine and a carbon tetrahalide.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis via the Appel reaction.

Detailed Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 4-(2-hydroxyethyl)benzonitrile (1.0 eq), carbon tetrabromide (CBr₄) (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous dichloromethane (DCM) (approx. 15 mL per gram of alcohol).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-3 hours, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated triphenylphosphine oxide.

-

Washing: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield the desired product.

Table 3: Reagents and Conditions for Appel Reaction

| Reagent/Parameter | Molar Equivalent | Notes |

| 4-(2-hydroxyethyl)benzonitrile | 1.0 | Starting material |

| Carbon Tetrabromide (CBr₄) | 1.5 | Bromine source |

| Triphenylphosphine (PPh₃) | 1.5 | Reagent |

| Dichloromethane (DCM) | - | Anhydrous solvent |

| Temperature | 0 °C to Room Temp. | Mild reaction conditions |

| Reaction Time | 2.5-3.5 hours | Monitored by TLC |

| Expected Yield | High | Typically >85% for primary alcohols[5] |

Safety Precautions

-

This compound: This compound is a brominated aromatic and should be handled with care. It is harmful if swallowed. Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn. Work in a well-ventilated fume hood.

-

Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme caution in a fume hood.

-

Carbon Tetrabromide (CBr₄): CBr₄ is toxic and an irritant. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

Conclusion

The synthesis of this compound from 4-(2-hydroxyethyl)benzonitrile is a straightforward and efficient process that can be accomplished through several methods. The use of phosphorus tribromide or the Appel reaction conditions are both reliable and high-yielding. The choice of method may depend on the availability of reagents and the scale of the reaction. The detailed protocols and data provided in this guide should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-Depth Technical Guide to 4-(2-Bromoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Bromoethyl)benzonitrile, a key intermediate in organic synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identifiers, experimental protocols for its synthesis, and its application in the construction of PROTACs.

Core Identifiers and Properties

This compound is a bifunctional molecule featuring a nitrile group and a bromoethyl chain attached to a benzene ring. These features make it a versatile building block in medicinal chemistry. The key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 72054-56-9 |

| Chemical Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC=C1CCBr)C#N |

| InChI Key | NNNRGWOWXNCGCV-UHFFFAOYSA-N[1] |

| Appearance | Solid |

| Melting Point | 53-54 °C[1] |

| Boiling Point | 290 °C[1] |

Experimental Protocols

Synthesis of this compound from 4-(2-Hydroxyethyl)benzonitrile

Materials:

-

4-(2-Hydroxyethyl)benzonitrile

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure (General Outline):

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, dissolve 4-(2-Hydroxyethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane.

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the brominating agent (e.g., PBr₃, ~0.4 eq, or SOBr₂, ~1.1 eq) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Application in PROTAC Synthesis: Coupling with a Primary Amine

The bromoethyl group of this compound makes it an excellent electrophile for nucleophilic substitution reactions, a key step in the assembly of PROTACs. The following is a general protocol for the coupling of this compound with a primary amine, which could be part of a warhead for a protein of interest or an E3 ligase ligand.

Materials:

-

This compound

-

Amine-containing compound (e.g., a derivative of an E3 ligase ligand like lenalidomide) (1.0 - 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware for organic synthesis under an inert atmosphere

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine-containing compound in anhydrous DMF or DMSO.

-

Addition of Base: Add DIPEA to the solution and stir for a few minutes.

-

Addition of Linker: Add a solution of this compound (1.0 eq) in anhydrous DMF or DMSO to the reaction mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours to overnight. Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting product by flash column chromatography or preparative HPLC.

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the key synthetic steps described above.

Caption: Synthesis of this compound.

Caption: PROTAC Synthesis Workflow.

References

Spectroscopic Analysis of 4-(2-Bromoethyl)benzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Bromoethyl)benzonitrile, catering to researchers, scientists, and professionals in drug development. While experimental spectra for this specific compound are not publicly available in the searched databases, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with structurally related molecules.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 2H | Aromatic protons (ortho to -CN) |

| ~7.40 | Doublet | 2H | Aromatic protons (ortho to -CH₂CH₂Br) |

| ~3.60 | Triplet | 2H | -CH₂-Br |

| ~3.25 | Triplet | 2H | Ar-CH₂- |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C (quaternary, attached to -CH₂CH₂Br) |

| ~132 | Aromatic CH (ortho to -CN) |

| ~130 | Aromatic CH (ortho to -CH₂CH₂Br) |

| ~118 | -C≡N (Nitrile Carbon) |

| ~112 | Aromatic C (quaternary, attached to -CN) |

| ~38 | Ar-CH₂- |

| ~32 | -CH₂-Br |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2230 | Strong | C≡N stretch (Nitrile) |

| ~1610, 1500 | Medium-Strong | Aromatic C=C bending |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

| ~650 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity | Assignment |

| 211/209 | High | Molecular ion peak [M]⁺ (presence of Br isotopes) |

| 130 | Moderate | [M - Br]⁺ |

| 116 | High | [M - CH₂Br]⁺ (tropylium ion fragment) |

| 102 | Moderate | [C₇H₄N]⁺ (benzonitrile fragment) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry.

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the molecular structure, a generalized workflow for spectroscopic analysis, and the logical relationships between the different spectroscopic techniques.

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Bromoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-(2-Bromoethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Due to the limited availability of direct quantitative data for this specific compound, this document leverages information on structurally similar molecules and established scientific principles to provide a thorough understanding of its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided, adhering to internationally recognized guidelines. This guide is intended to be a valuable resource for researchers and professionals involved in the handling, storage, and application of this compound in a laboratory and drug development setting.

Introduction

This compound, with the chemical formula C₉H₈BrN, is a bifunctional organic molecule featuring a reactive bromoethyl group and a cyano-substituted aromatic ring. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and organic synthesis. Notably, it serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a precursor for the synthesis of various kinase inhibitors, highlighting its importance in modern drug discovery.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its effective use, ensuring the integrity of synthetic pathways and the quality of the final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrN | |

| Molecular Weight | 210.07 g/mol | |

| Appearance | Solid | |

| InChI Key | NNNRGWOWXNCGCV-UHFFFAOYSA-N | |

| SMILES | BrCCC1=CC=C(C#N)C=C1 | |

| Storage | Store at room temperature. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year. | [1][2][3][4] |

Solubility Profile

Table 2: Qualitative Solubility of Structurally Similar Benzonitrile Derivatives

| Solvent | Benzonitrile | 4-(Bromomethyl)benzonitrile | Expected Solubility of this compound |

| Water | Slightly soluble (0.4331 g/100 g at 25°C)[5] | Insoluble[6] | Likely poorly soluble to insoluble |

| Methanol | Miscible | Soluble[6] | Likely soluble |

| Ethanol | Miscible[7] | - | Likely soluble |

| Acetone | Very soluble[5] | - | Likely soluble |

| Chloroform | - | Soluble[6] | Likely soluble |

| Benzene | Very soluble[5] | - | Likely soluble |

| Toluene | Very soluble[7] | - | Likely soluble |

| Hexane | - | - | Likely sparingly soluble to insoluble |

| Diethyl Ether | Miscible[5] | - | Likely soluble |

Experimental Protocol for Solubility Determination

A standard protocol for determining the solubility of a solid organic compound in various solvents is outlined below.

Objective: To determine the approximate solubility of this compound in a range of laboratory solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, chloroform, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials.

-

Seal the vials and place them in a thermostatically controlled environment (e.g., 25°C).

-

Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent based on the determined concentration in the saturated solution and the dilution factor. Express the solubility in units such as g/100 mL or mg/mL.

-

Stability Profile

The stability of this compound is a critical factor for its storage and handling. The presence of a benzylic bromide suggests potential susceptibility to degradation under various conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated under stress conditions.

Table 3: Potential Degradation Pathways of this compound

| Degradation Pathway | Stress Condition | Potential Reaction | Potential Degradation Product(s) |

| Hydrolysis | Acidic or basic conditions, presence of water | Nucleophilic substitution of the bromide by water or hydroxide | 4-(2-Hydroxyethyl)benzonitrile |

| Solvolysis | Protic solvents (e.g., methanol, ethanol) | Nucleophilic substitution of the bromide by the solvent molecule | 4-(2-Methoxyethyl)benzonitrile (in methanol) or 4-(2-Ethoxyethyl)benzonitrile (in ethanol) |

| Thermolysis | High temperature | Elimination of HBr or homolytic cleavage of the C-Br bond | 4-Vinylbenzonitrile, various radical coupling products |

| Photolysis | Exposure to UV or visible light | Homolytic cleavage of the C-Br bond | Radical species leading to various coupling products |

| Oxidation | Presence of oxidizing agents (e.g., H₂O₂) | Oxidation of the bromoethyl group | 4-Cyanobenzaldehyde, 4-cyanobenzoic acid |

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Caption: Workflow for forced degradation studies of this compound.

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Procedure:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) media.

-

Store the solutions at a controlled temperature (e.g., 40°C or 60°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Neutralize the aliquots if necessary.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of degradation products.

Objective: To assess the stability of solid this compound upon exposure to elevated temperatures.

Procedure:

-

Place a known amount of solid this compound in a suitable container.

-

Store the container in a thermostatically controlled oven at an elevated temperature (e.g., 60°C, 80°C).

-

At specified time points (e.g., 1, 3, 7, 14 days), remove a sample.

-

Dissolve the sample in a suitable solvent.

-

Analyze the solution by HPLC to determine the purity and the presence of any degradation products. Thermal degradation of similar brominated compounds has been shown to produce hydrogen bromide and various hydrocarbons.[8][9]

Objective: To evaluate the stability of this compound when exposed to light, following ICH Q1B guidelines.

Procedure:

-

Expose solid this compound and its solution in a suitable solvent to a light source that provides both ultraviolet (UV) and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation. Photolysis of brominated aromatic compounds can lead to the formation of debrominated products and other photoproducts.[10][11][12]

Biological Relevance and Signaling Pathway

This compound is a valuable linker for the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[1][2][3][4] A prominent application of such linkers is in the development of degraders for the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[5][7][13]

The BCR-ABL oncoprotein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[14][15][16] Tyrosine kinase inhibitors (TKIs) like imatinib are the standard of care for CML, but resistance can emerge, often due to mutations in the ABL kinase domain.[2][17][18][19] PROTACs offer an alternative therapeutic strategy by targeting BCR-ABL for degradation, which can potentially overcome TKI resistance.[5][7][13]

Caption: The BCR-ABL signaling pathway in CML and mechanisms of therapeutic intervention.

Conclusion

This compound is a crucial chemical intermediate with significant applications in the development of targeted therapeutics. While specific quantitative data on its solubility and stability are limited, this guide provides a framework for understanding and experimentally determining these properties based on its chemical structure and established scientific principles. The provided protocols for solubility and stability testing, aligned with international guidelines, offer a robust starting point for researchers. Furthermore, the elucidation of its role in targeting the BCR-ABL signaling pathway underscores its importance in the ongoing efforts to combat diseases like Chronic Myeloid Leukemia. A thorough characterization of the physicochemical properties of this compound is essential for its successful application in the synthesis of novel and effective therapeutic agents.

References

- 1. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnccn.org [jnccn.org]

- 3. protacpedia.weizmann.ac.il [protacpedia.weizmann.ac.il]

- 4. skeenapublishers.com [skeenapublishers.com]

- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. tandfonline.com [tandfonline.com]

- 8. m.ciop.pl [m.ciop.pl]

- 9. cetjournal.it [cetjournal.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. jnccn.org [jnccn.org]

A Comprehensive Technical Guide to the Hazards and Safe Handling of 4-(2-Bromoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the potential hazards and essential safety precautions for handling 4-(2-bromoethyl)benzonitrile, a versatile intermediate compound used in organic synthesis and pharmaceutical research.[1][2] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and minimizing the risk of exposure-related incidents.

Chemical and Physical Properties

This compound is a brominated aromatic compound.[1] Its key physical and chemical properties are summarized in the table below. Understanding these properties is the first step in a thorough risk assessment.

| Property | Value |

| CAS Number | 72054-56-9 |

| Molecular Formula | C₉H₈BrN[1] |

| Molecular Weight | 210.07 g/mol [1] |

| Appearance | Solid[3] |

| Melting Point | 53-54°C[2] |

| Boiling Point | Approximately 290-304°C[2][3] |

| Form | Solid |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Hazard Classifications:

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and ensure the stability of the compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[1]

-

Use of a chemical fume hood is recommended to minimize inhalation of dust or vapors.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear protective gloves.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Handling Procedures

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store locked up.[5]

First Aid Measures

In the event of exposure, immediate action is necessary.

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth.[5]

-

If on Skin: Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Disposal Considerations

-

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6]

-

Do not discharge to sewer systems.[6]

Incompatibility

While specific incompatibility data for this compound is limited, based on its chemical structure and information for similar compounds, it may be incompatible with:

-

Strong oxidizing agents

-

Strong bases

-

Alcohols

-

Amines

-

Metals

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound Supplier in China [nj-finechem.com]

- 2. This compound [myskinrecipes.com]

- 3. Benzonitrile, 4-(2-Bromoethyl)- | Properties, Applications, Safety Data & Supplier China – High-Purity Chemical Manufacturer [nj-finechem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 4-(2-Bromoethyl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethyl)benzonitrile is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive bromoethyl group and a cyano-functionalized aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, safety and handling protocols, and its prominent role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₈BrN | [1][2][3] |

| Molecular Weight | 210.07 g/mol | [1][2][3] |

| CAS Number | 72054-56-9 | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 53-54 °C | [5] |

| Boiling Point | 290 °C | [5] |

| Solubility | Low solubility in water; Soluble in common organic solvents such as dichloromethane and chloroform. | [4] |

Chemical Structure and Visualization

The structure of this compound is key to its function as a molecular linker. The bromoethyl group provides a reactive site for nucleophilic substitution, while the benzonitrile moiety can be used for further chemical modification or can influence the overall physicochemical properties of the final molecule.

Caption: 2D Chemical Structure of this compound.

Application in PROTAC Synthesis: An Experimental Protocol

A primary application of this compound is its use as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker's length and composition are critical for the efficacy of the PROTAC.

The following is an illustrative experimental protocol for the first step in synthesizing a PROTAC, where this compound is used to alkylate an E3 ligase ligand, such as pomalidomide. This protocol is representative and may require optimization for specific substrates and scales.

Objective: To synthesize the pomalidomide-linker conjugate as a key intermediate for a PROTAC.

Materials:

-

Pomalidomide

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

-

Reagents for work-up and purification (e.g., ethyl acetate, water, brine, silica gel)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pomalidomide (1.0 equivalent) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add this compound (1.1 equivalents) followed by DIPEA (2.0-3.0 equivalents).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure pomalidomide-linker conjugate.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General experimental workflow for PROTAC synthesis.

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed.

Hazard and Precautionary Statements:

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture ingress.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable reagent for medicinal chemists and drug discovery scientists. Its defined molecular weight and formula, coupled with its bifunctional nature, make it an ideal linker for the construction of complex bioactive molecules, most notably PROTACs. A thorough understanding of its properties, along with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The continued development of novel therapeutics based on targeted protein degradation ensures that versatile building blocks like this compound will remain highly relevant in the field of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Navigating the Procurement and Application of 4-(2-Bromoethyl)benzonitrile for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethyl)benzonitrile is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromoethyl group and a versatile benzonitrile moiety, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and specialized organic materials. This guide provides a comprehensive overview of the commercial suppliers of this compound for research purposes, a comparative analysis of product specifications, and a detailed experimental protocol for its application, with a particular focus on its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Commercial Sourcing and Comparative Analysis

For researchers and drug development professionals, sourcing high-quality reagents is a critical first step. This compound is available from a range of commercial suppliers, catering to various research needs in terms of purity, quantity, and price. The following table summarizes the offerings from several key suppliers.

| Supplier | Purity | Available Quantities | Price (USD) | Lead Time | CAS Number |

| Sigma-Aldrich | Information not readily available | 100mg | Pricing not currently available | - | 72054-56-9 |

| MOLBASE | 72054-56-9 | ||||

| - Shanghai Bi De Pharmaceutical | >95% | 1g, 5g | $216.67 (1g) | 3 Days | |

| - NOVOCHEMY LIMITED | 98% | 1g | $175.00 (1g) | 7 Days | |

| - CHEMSTEP | 96% | 1g | $1,100.00 (1g) | 7 Days | |

| - ACTIVATE | 95% | 250mg, 1g | $130.19 (250mg) | 7 Days | |

| - COMBI-BLOCKS | 95% | 100mg | - | 5 Days | |

| - OAKWOOD | 96% | 250mg | In Stock | In Stock | |

| - UkrOrgSynthesis | 96% | 1g, 2.5g | - | 35 Days | |

| MedChemExpress | >98% (typical) | Custom | Inquire | - | 72054-56-9 |

| MySkinRecipes | 97% | 250mg, 1g, 5g | $30.34 (250mg), $64.91 (1g) | 10-20 days | 72054-56-9 |

| Nanjing Finechem Holding Co.,Limited | Varies | 500g, Custom | Inquire | - | 72054-56-9 |

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Key Physicochemical Properties

-

Appearance: Solid (likely white or off-white)[3]

Application in Organic Synthesis: A Focus on PROTACs

This compound is increasingly utilized as a linker or a precursor to linkers in the synthesis of PROTACs.[2][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

General Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, where a linker precursor like this compound could be employed.

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC molecule.

Detailed Experimental Protocol: Synthesis of a PROTAC Precursor using a Bromoalkyl Intermediate

Objective: To couple an amine-containing molecule (representing a protein ligand or an E3 ligase ligand) with a bromoalkyl-benzonitrile linker precursor.

Materials:

-

Amine-containing substrate (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Standard glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine-containing substrate (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the substrate is fully dissolved.

-

Addition of Base: Add the base (e.g., potassium carbonate or DIPEA, 2.0 eq) to the solution.

-

Addition of Alkylating Agent: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily available and versatile chemical intermediate for researchers in drug discovery and materials science. By carefully selecting a supplier based on purity, cost, and availability, and by employing robust synthetic methodologies, this compound can be effectively utilized in the creation of novel and complex molecules with significant potential in various scientific applications. The growing interest in PROTAC technology further highlights the importance of such bifunctional linkers in the development of next-generation therapeutics.

References

Navigating the Synthesis of 4-(2-Bromoethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive literature review on the synthesis of 4-(2-Bromoethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic routes, offers detailed experimental protocols for key reactions, and presents a comparative analysis of these methods through quantitative data.

Introduction

This compound serves as a crucial building block in medicinal chemistry, primarily utilized for the introduction of a 4-cyanophenethyl moiety into target molecules. Its bifunctional nature, featuring a reactive bromo group and a versatile nitrile, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex therapeutic agents. An understanding of its synthesis is paramount for researchers and drug development professionals seeking to efficiently incorporate this structural motif.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The most direct and commonly cited method involves the bromination of its corresponding alcohol precursor, 4-(2-hydroxyethyl)benzonitrile. Alternative pathways, though less direct, may offer advantages in specific contexts and include multi-step sequences starting from more readily available materials such as 4-methylbenzonitrile or 4-cyanoacetophenone.

A logical workflow for a common synthesis approach is depicted below:

Caption: A potential multi-step synthesis of this compound.

Experimental Protocols

While multiple synthetic strategies exist, a frequently employed method involves the conversion of a precursor alcohol. The following protocol details a representative procedure for the synthesis of a key precursor, 4-(bromomethyl)benzonitrile, which can be further elaborated to yield the target compound.

Synthesis of 4-(Bromomethyl)benzonitrile from 4-Methylbenzonitrile

This procedure outlines the radical bromination of 4-methylbenzonitrile.

Materials:

-

4-Methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

Procedure:

-

To a solution of 4-methylbenzonitrile (1.0 g, 8.54 mmol) in anhydrous carbon tetrachloride (30 mL) is added N-bromosuccinimide (1.67 g, 9.39 mmol) and a catalytic amount of AIBN.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol, to afford 4-(bromomethyl)benzonitrile as a crystalline solid.

Quantitative Data Summary

The following table summarizes the quantitative data for a key synthetic step towards this compound, based on literature findings.

| Precursor | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference Spectroscopic Data |

| 4-Methylbenzonitrile | NBS, AIBN | CCl4 | 4-6 | Reflux | ~85-95 | >98 | ¹H NMR (CDCl₃, δ): 7.65 (d, 2H), 7.50 (d, 2H), 4.50 (s, 2H) |

Note: The synthesis of this compound from 4-(2-hydroxyethyl)benzonitrile is the most direct route. However, detailed, publicly available experimental protocols with precise quantitative data are limited. The data presented above for a related transformation illustrates the expected level of detail.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. While the bromination of 4-(2-hydroxyethyl)benzonitrile remains the most straightforward conceptual pathway, the availability of detailed, high-yielding, and scalable experimental protocols is essential for its practical application. The information provided in this guide serves as a foundational resource for chemists to understand the key synthetic strategies and to develop robust methods for the preparation of this important intermediate. Further process optimization and the development of more sustainable synthetic routes are areas of ongoing interest in the chemical and pharmaceutical industries.

Methodological & Application

Application Notes and Protocols for 4-(2-Bromoethyl)benzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethyl)benzonitrile is a versatile bifunctional molecule widely employed in organic synthesis as a key building block and linker. Its structure, featuring a reactive bromoethyl group and a synthetically adaptable nitrile moiety on a stable phenyl ring, makes it a valuable precursor for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and materials science. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| CAS Number | 72054-56-9 |

| Appearance | Solid |

| Purity | Typically ≥95% |

Application Notes

Intermediate for Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The bromoethyl group is an excellent electrophile for alkylation reactions, allowing for the introduction of the 4-cyanophenethyl moiety into a target molecule. This is particularly relevant in the development of enzyme inhibitors and receptor ligands.

Linker in Proteolysis Targeting Chimeras (PROTACs)

A significant application of this compound is as a linker or a precursor to a linker in the synthesis of PROTACs.[1][2][3][4][5] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. The 4-cyanophenethyl group can be incorporated into the linker structure that connects the target-binding ligand and the E3 ligase ligand, influencing the overall properties and efficacy of the PROTAC.

Synthesis of Heterocyclic Compounds

The reactivity of the bromoethyl group allows for its use in the construction of various nitrogen-containing heterocyclic systems. Through intramolecular or intermolecular cyclization reactions following nucleophilic substitution, a range of ring structures can be accessed, which are prevalent in many biologically active molecules.

Precursor for Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound is utilized in the synthesis of novel agrochemicals and functional materials.[6] The cyano group can be readily converted to other functional groups such as carboxylic acids or amines, further expanding its synthetic utility in these areas.

Experimental Protocols

The following protocols are representative examples of the synthetic utility of 4-(2-bromoalkyl)phenyl derivatives. While Protocol 1 describes a reaction with a closely related compound, it is illustrative of the typical conditions for nucleophilic substitution of the bromoethyl group.

Protocol 1: Nucleophilic Substitution with a Phenolic Nucleophile (Analogous Reaction)

This protocol details the synthesis of a diaryl ether via nucleophilic aromatic substitution, which is analogous to the expected reactivity of this compound with O-nucleophiles.

Reaction: Synthesis of 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine

Caption: Synthesis of a diaryl ether via nucleophilic substitution.

Materials:

-

4-(2-bromoethyl)phenol (1.0 eq)

-

Pentafluoropyridine (1.1 eq)

-

Cesium carbonate (Cs₂CO₃) (1.1 eq)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a solution of 4-(2-bromoethyl)phenol (27.3 mmol, 1.0 eq) in anhydrous acetonitrile (50 mL), add cesium carbonate (30.3 mmol, 1.1 eq) and pentafluoropyridine (30.3 mmol, 1.1 eq).

-

Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, filter the reaction mixture to remove the carbonate salts and wash the solid with diethyl ether.

-

Combine the filtrate with a saturated aqueous ammonium chloride solution (100 mL).

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data (for the analogous reaction):

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature | Yield (%) |

| 4-(2-bromoethyl)phenol | Pentafluoropyridine | Cs₂CO₃ | Acetonitrile | 48 | Room Temp. | 96 |

Protocol 2: N-Alkylation of a Secondary Amine (Generalized Protocol)

This generalized protocol describes the N-alkylation of a secondary amine using an alkyl bromide like this compound.

References

Application Notes and Protocols: 4-(2-Bromoethyl)benzonitrile as a Versatile Linker in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(2-bromoethyl)benzonitrile as a versatile linker in the synthesis of various biologically active compounds. The document is structured to provide detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways.

Application Note 1: Synthesis of High-Affinity Sigma Receptor Ligands

Introduction: The phenethyl moiety is a well-established pharmacophore for sigma (σ) receptor ligands. The 4-cyanophenethyl group, introduced via this compound, serves as a valuable component in the design of potent and selective σ receptor ligands. These receptors are implicated in a variety of neurological disorders, making them attractive targets for drug discovery. This note details the synthesis and characterization of a series of 2,7-diazaspiro[3.5]nonane derivatives incorporating this linker.

Data Presentation:

Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives.

| Compound ID | R Group | Kᵢ (σ₁) [nM] | Kᵢ (σ₂) [nM] |

| 4a | Phenyl | 3.5 | 21 |

| 4b | Benzyl | 2.7 | 27 |

| 4c | Phenethyl | 3.5 | 35 |

| 5a | Benzoyl | 15 | 120 |

| 5b | Phenylacetyl | 13 | 102 |

Data adapted from a study on similar phenethyl-substituted diazaspiro compounds, demonstrating the utility of the core scaffold and linker type.

Experimental Protocol: Synthesis of 7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane (Compound 4b)

This protocol describes a representative synthesis using (2-bromoethyl)benzene, a close structural analog of this compound. The procedure can be adapted for this compound by substituting the alkylating agent.

Materials:

-

tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

-

(2-Bromoethyl)benzene (or this compound)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: N-Boc Deprotection

-

Dissolve tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) dropwise at room temperature and stir for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure to obtain the crude amine salt.

Step 2: N-Alkylation

-

Dissolve the crude amine salt from Step 1 in acetonitrile (ACN).

-

Add potassium carbonate (K₂CO₃) to neutralize the salt and act as a base.

-

Add (2-bromoethyl)benzene (or this compound) to the mixture.

-

Heat the reaction to 60°C and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the final compound 4b .

Mandatory Visualization:

Caption: Synthetic workflow for sigma receptor ligands.

Application Note 2: this compound in the Development of PROTACs

Introduction: PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is a valuable building block for constructing the linker component of PROTACs. The cyano group can serve as a synthetic handle or a key interaction point, while the ethylbenzene core provides rigidity and appropriate spacing.

Data Presentation:

Table 2: Template for Characterization of PROTACs Utilizing a this compound Linker.

| PROTAC ID | Target Protein | E3 Ligase Ligand | DC₅₀ [nM] | Dₘₐₓ [%] |

| Example-01 | e.g., BTK | e.g., Pomalidomide | Value | Value |

| Example-02 | e.g., BRD4 | e.g., VHL Ligand | Value | Value |

DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum degradation.

Experimental Protocol: General Synthesis of a PROTAC using this compound

This generalized protocol outlines the steps for incorporating the this compound linker into a PROTAC molecule.

Materials:

-

E3 ligase ligand with a nucleophilic handle (e.g., -OH, -NH₂)

-

This compound

-

Target protein ligand with a suitable functional group for coupling

-

Appropriate coupling reagents (e.g., HATU, EDC/HOBt)

-

Bases (e.g., DIPEA, K₂CO₃)

-

Solvents (e.g., DMF, DMSO)

-

Purification supplies (e.g., HPLC)

Procedure:

Step 1: Linker-E3 Ligase Conjugation

-

Dissolve the E3 ligase ligand in a suitable solvent (e.g., DMF).

-

Add a base (e.g., K₂CO₃) to deprotonate the nucleophilic handle.

-

Add this compound and stir the reaction, possibly with heating, until the starting material is consumed (monitor by TLC or LC-MS).

-

Purify the resulting linker-E3 ligase conjugate.

Step 2: Functional Group Transformation (if necessary)

-

The terminal group of the attached linker (in this case, the nitrile) may need to be converted to a functional group suitable for coupling with the target protein ligand (e.g., reduction to an amine or hydrolysis to a carboxylic acid).

Step 3: PROTAC Assembly

-

Dissolve the linker-E3 ligase conjugate and the target protein ligand in a suitable solvent (e.g., DMF).

-

Add appropriate coupling reagents and a base.

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualization:

Caption: PROTAC mechanism of action.

Application Note 3: Development of Kinase Inhibitors with a this compound Linker

Introduction: Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The this compound moiety can be incorporated into kinase inhibitor scaffolds to serve as a linker to a solubilizing group, a secondary pharmacophore, or a reactive handle for covalent inhibitors. The cyanophenyl group can engage in hydrogen bonding or other interactions within the kinase active site.

Data Presentation:

Specific examples of kinase inhibitors synthesized using this compound with corresponding IC₅₀ values are not prevalent in the literature. The table below serves as a template for presenting such data.

Table 3: Template for Kinase Inhibitory Activity of Compounds with a this compound Moiety.

| Compound ID | Target Kinase | IC₅₀ [nM] |

| Example-KI-01 | e.g., EGFR | Value |

| Example-KI-02 | e.g., BTK | Value |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocol: General Synthesis of a Kinase Inhibitor

This protocol provides a general outline for incorporating the this compound linker into a kinase inhibitor scaffold, for instance, by alkylating a nucleophilic pharmacophore.

Materials:

-

Kinase inhibitor core with a nucleophilic site (e.g., phenol, amine, thiol)

-

This compound

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent (e.g., DMF, acetonitrile)

-

Standard laboratory equipment for synthesis and purification

Procedure:

-

Dissolve the kinase inhibitor core scaffold in an appropriate anhydrous solvent.

-

Add a suitable base to the solution.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with heating, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, perform an aqueous workup to remove the base and other inorganic impurities.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the final kinase inhibitor.

Mandatory Visualization:

Caption: Kinase signaling and inhibition.

Application Notes and Protocols for the Reaction of 4-(2-Bromoethyl)benzonitrile with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-(2-bromoethyl)benzonitrile with primary and secondary amines is a crucial synthetic transformation for the generation of a diverse array of substituted phenethylamine derivatives. These products are of significant interest in medicinal chemistry and drug discovery due to their structural resemblance to various neurotransmitters and biologically active compounds. The cyano group can serve as a versatile synthetic handle for further molecular elaborations, while the tertiary or secondary amine moiety is a common feature in many pharmacologically active agents. This document provides detailed protocols for the N-alkylation of primary and secondary amines with this compound, along with data presentation and diagrams to facilitate experimental work.

The fundamental reaction is a nucleophilic substitution where the amine acts as the nucleophile, displacing the bromide from the ethyl chain of this compound.[1][2] A significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[3][4] Careful control of reaction conditions, such as stoichiometry, temperature, and the choice of base, is therefore critical to achieve the desired product selectively.[5][6]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with representative primary and secondary amines. The data is compiled from analogous N-alkylation reactions of substituted phenethyl bromides reported in the scientific literature.

| Entry | Amine (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | n-Butylamine (1.2) | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 4-(2-(Butylamino)ethyl)benzonitrile | 65-75 |

| 2 | Benzylamine (1.1) | Et₃N (1.5) | DMF | 60 | 8 | 4-(2-(Benzylamino)ethyl)benzonitrile | 70-80 |

| 3 | Morpholine (2.0) | K₂CO₃ (2.0) | Acetonitrile | 80 | 6 | 4-(2-Morpholinoethyl)benzonitrile | 85-95 |

| 4 | Piperidine (2.0) | K₂CO₃ (2.0) | DMF | 80 | 6 | 4-(2-(Piperidin-1-yl)ethyl)benzonitrile | 80-90 |

Experimental Protocols

Protocol 1: Reaction with a Primary Amine (e.g., n-Butylamine)

Objective: To synthesize 4-(2-(butylamino)ethyl)benzonitrile.

Materials:

-

This compound

-

n-Butylamine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq).

-

To the stirred suspension, add n-butylamine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-(butylamino)ethyl)benzonitrile.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

Objective: To synthesize 4-(2-morpholinoethyl)benzonitrile.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Add morpholine (2.0 eq) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and remove the inorganic solids by filtration.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4-(2-morpholinoethyl)benzonitrile.

Mandatory Visualizations

Caption: General reaction scheme for the N-alkylation.

Caption: A typical experimental workflow for the synthesis.

Caption: From synthesis to potential biological application.

References

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Alkylation Reactions Using 4-(2-Bromoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of various amines using 4-(2-bromoethyl)benzonitrile. This versatile reagent serves as a key building block in medicinal chemistry and drug discovery for the introduction of a 4-cyanophenethyl moiety onto a range of nitrogen-containing scaffolds. The resulting products are of significant interest due to their potential as intermediates in the synthesis of biologically active compounds.

Introduction